Bis(dodecylsulfanylthiocarbonyl) disulfide CAS 870532-86-8 properties
Bis(dodecylsulfanylthiocarbonyl) disulfide CAS 870532-86-8 properties
An In-depth Technical Guide to Bis(dodecylsulfanylthiocarbonyl) disulfide (CAS 870532-86-8) for Advanced Polymer Synthesis and Drug Development
Introduction: The Architectural Tool for Precision Polymers
Bis(dodecylsulfanylthiocarbonyl) disulfide, also known as a symmetrical trithiocarbonate, is a pivotal reagent in the field of polymer chemistry. Its significance lies in its role as a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block, graft, and star polymers.[1] This level of control is paramount for applications in high-performance materials, nanotechnology, and, critically, in the sophisticated design of drug delivery systems.[2][3]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, mechanism, synthesis, and applications, with a focus on leveraging its unique characteristics for advanced therapeutic platforms.
Physicochemical and Handling Properties
The compound is a solid, typically appearing as a white to yellow powder or crystal.[4][5] Due to the nature of the disulfide and trithiocarbonate moieties, it is sensitive to air and light, necessitating specific storage conditions to maintain its integrity.[4]
Table 1: Core Physicochemical Properties of Bis(dodecylsulfanylthiocarbonyl) disulfide
| Property | Value | Source(s) |
| CAS Number | 870532-86-8 | [6][7] |
| Molecular Formula | C₂₆H₅₀S₆ | [7][8] |
| Molecular Weight | 555.07 g/mol | [7] |
| Appearance | White to yellow powder/crystal | [4] |
| Melting Point | 30-35 °C | [5] |
| Purity | Typically ≥95% (by HPLC) | [4] |
| Solubility | Soluble in hexane | [6] |
| Storage Conditions | Refrigerated (0-10°C) or at -20°C, under inert gas, protected from light and air | [4] |
| InChI Key | UUNRYKCXJSDLRD-UHFFFAOYSA-N | [7] |
Mechanism of Action in RAFT Polymerization
The efficacy of Bis(dodecylsulfanylthiocarbonyl) disulfide in RAFT polymerization stems from the reversible transfer of the trithiocarbonate group between dormant and active polymer chains. This process establishes a dynamic equilibrium that maintains a low concentration of active radical species at any given time, thereby minimizing termination reactions and allowing for controlled chain growth.
The core mechanism involves a sequence of addition and fragmentation steps. A propagating radical (P•n) adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reforming the starting species or, more crucially, releasing a new radical (R•, in this case, a dodecylsulfanylthiocarbonyl radical) and forming a dormant polymeric RAFT agent (Pₙ-RAFT). This new radical can then initiate the polymerization of another monomer, and the process continues, with the trithiocarbonate moiety rapidly shuttling between polymer chains.
Figure 1: The core RAFT mechanism showing the equilibrium between active and dormant polymer chains, mediated by the trithiocarbonate RAFT agent.
Synthesis and Characterization
While commercially available, Bis(dodecylsulfanylthiocarbonyl) disulfide can be synthesized. A common route involves the reaction of dodecanethiol with carbon disulfide in the presence of an oxidizing agent. Its primary utility, however, is often as a precursor for creating asymmetrical, more functional RAFT agents.
Synthesis of a Functional RAFT Agent from Bis(dodecylsulfanylthiocarbonyl) disulfide
This compound serves as an excellent starting material for synthesizing agents bearing functional groups, such as carboxylic acids, which are useful for bioconjugation. For example, it can be reacted with an azo initiator like 4,4'-Azobis(4-cyanovaleric acid) to yield 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid.[9]
Experimental Protocol: Synthesis of 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid
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Reagents & Setup: Dissolve Bis(dodecylsulfanylthiocarbonyl) disulfide (1 equivalent) and 4,4'-Azobis(4-cyanovaleric acid) (2 equivalents) in a suitable solvent (e.g., ethyl acetate) in a round-bottom flask equipped with a condenser and magnetic stirrer.
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Inert Atmosphere: De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen, which can interfere with radical reactions.
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Reaction: Heat the mixture under reflux (typically 60-80 °C) for several hours (e.g., 6-24 hours) under the inert atmosphere. The azo compound will thermally decompose to generate radicals that react with the disulfide.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup & Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel to isolate the desired functional RAFT agent.
Characterization Techniques
Confirming the identity and purity of the RAFT agent is crucial for achieving controlled polymerization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the long alkyl chains (dodecyl groups) and any functional groups present.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with typical purities being >95%.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, notably the C=S stretch of the trithiocarbonate group.
Applications in Research and Drug Development
The precision afforded by RAFT polymerization using agents like Bis(dodecylsulfanylthiocarbonyl) disulfide is a key enabler for creating sophisticated materials for biomedical applications.
Core Application: Controlled Polymerization
This RAFT agent can mediate the polymerization of a wide range of monomers. A notable example is its use in photochemically-mediated RAFT.
Experimental Protocol: Dithiocarbonyl Disulfide-Mediated Photopolymerization [10]
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Preparation: In a 4 mL vial, add bismuth oxide (0.2 equiv) to a solution of Bis(dodecylsulfanylthiocarbonyl) disulfide (1 equiv) in the desired monomer (e.g., n-butyl acrylate, 40 equiv). If required, add a solvent like DMF.
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Degassing: Seal the vial with a septum and degas the mixture by sparging with argon for 15 minutes.
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Irradiation: Place the vial approximately 1.5 cm from a compact fluorescent lamp (e.g., 23 W) and irradiate at a controlled temperature (e.g., 36 °C) for a specified time (e.g., 16 hours).
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Analysis: After polymerization, the resulting polymer can be analyzed by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity (Đ or PDI).
Enabling Technology for Drug Delivery
The true power of this RAFT agent in a biomedical context is its ability to construct polymers with features tailored for drug delivery. The disulfide bond within its structure is a precursor to the concept of redox-responsive materials. Many advanced drug delivery systems incorporate disulfide linkers that are stable in the bloodstream but are cleaved in the highly reductive intracellular environment of tumor cells, where glutathione (GSH) concentrations are significantly elevated.[2][11]
By using RAFT polymerization, one can synthesize block copolymers that self-assemble into nanoparticles (e.g., micelles or polymersomes). A drug can be conjugated to the polymer backbone via a disulfide linker. Once the nanoparticle is taken up by a cancer cell, the high GSH concentration cleaves the linker, releasing the drug directly at the site of action. This strategy enhances therapeutic efficacy while minimizing systemic toxicity.[2]
Figure 2: Conceptual workflow of a redox-responsive drug delivery system. The disulfide bond, a key feature of the RAFT agent's chemical family, ensures drug stability in circulation and triggers release inside tumor cells.
Safety and Handling
According to available Safety Data Sheets (SDS), Bis(dodecylsulfanylthiocarbonyl) disulfide is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory precautions are essential.
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Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood. Prevent dispersion of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Storage: Keep the container tightly closed in a refrigerator, under an inert atmosphere, and protected from light. This compound is a combustible solid.
-
First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical advice.
Conclusion
Bis(dodecylsulfanylthiocarbonyl) disulfide is more than a mere chemical reagent; it is a sophisticated tool for macromolecular engineering. Its primary function as a symmetrical RAFT agent provides polymer chemists with precise control over polymerization, enabling the synthesis of well-defined polymers. For drug development professionals, this control translates into the ability to design and fabricate next-generation drug delivery vehicles. The inherent disulfide chemistry of the trithiocarbonate family aligns perfectly with the development of stimuli-responsive systems that can target the unique microenvironment of tumors, paving the way for more effective and less toxic cancer therapies. Understanding the properties and protocols associated with this compound is a critical step toward harnessing its full potential in both materials science and medicine.
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ACS Publications | Macromolecules. RAFT without an “R-Group”: From Asymmetric Homo-telechelics to Multiblock Step-Growth and Cyclic Block Copolymers. [Link]
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ResearchGate. Advances in RAFT polymerization: The synthesis of polymers with defined end-groups. [Link]
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PMC | NIH. Investigating the crucial roles of aliphatic tails in disulfide bond-linked docetaxel prodrug nanoassemblies. [Link]
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PMC | NIH. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. [Link]
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